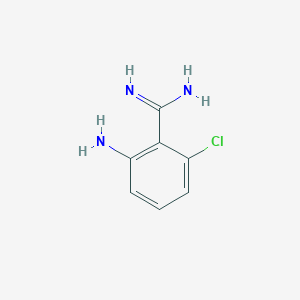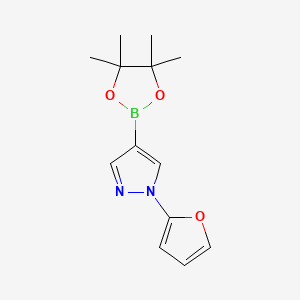![molecular formula C26H18N2O2S2 B15248366 9,10-Anthracenedione, 1,5-bis[(2-aminophenyl)thio]- CAS No. 506443-25-0](/img/structure/B15248366.png)
9,10-Anthracenedione, 1,5-bis[(2-aminophenyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis((2-aminophenyl)thio)anthracene-9,10-dione is an anthracene-based derivative Anthracene derivatives are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis((2-aminophenyl)thio)anthracene-9,10-dione typically involves multi-step reactions. One common method includes the reaction of 1,5-dichloroanthracene-9,10-dione with 2-aminothiophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, leading to the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for 1,5-Bis((2-aminophenyl)thio)anthracene-9,10-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production method.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Bis((2-aminophenyl)thio)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,5-Bis((2-aminophenyl)thio)anthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 1,5-Bis((2-aminophenyl)thio)anthracene-9,10-dione involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer agents. The compound can also interact with enzymes and proteins, affecting various cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis((2-aminophenyl)thio)anthracene-9,10-dione: Similar in structure but with different substitution patterns.
1,5-Bis((2-hydroxyphenyl)thio)anthracene-9,10-dione: Contains hydroxyl groups instead of amino groups.
1,5-Bis((2-methylphenyl)thio)anthracene-9,10-dione: Contains methyl groups instead of amino groups.
Uniqueness
1,5-Bis((2-aminophenyl)thio)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its amino groups enhance its reactivity and potential for further functionalization, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
506443-25-0 |
|---|---|
Molekularformel |
C26H18N2O2S2 |
Molekulargewicht |
454.6 g/mol |
IUPAC-Name |
1,5-bis[(2-aminophenyl)sulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C26H18N2O2S2/c27-17-9-1-3-11-19(17)31-21-13-5-7-15-23(21)25(29)16-8-6-14-22(24(16)26(15)30)32-20-12-4-2-10-18(20)28/h1-14H,27-28H2 |
InChI-Schlüssel |
GGEBJIYKBQUOIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SC5=CC=CC=C5N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


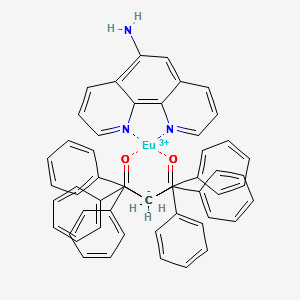

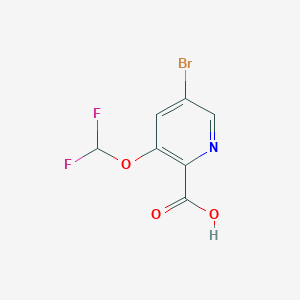



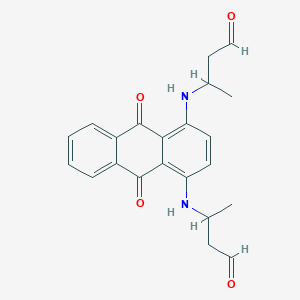
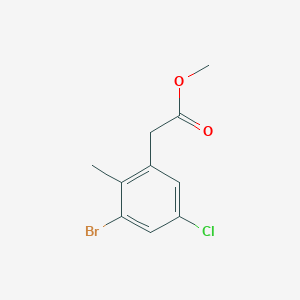
![8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B15248344.png)
![N-[(2R,3S,5S)-2,4,5-trihydroxy-6-methyloxan-3-yl]acetamide](/img/structure/B15248347.png)

